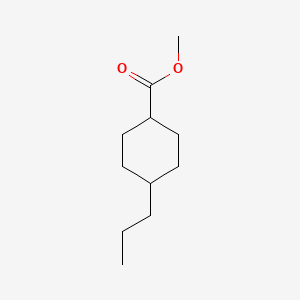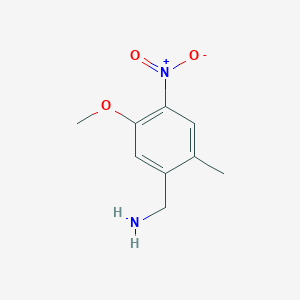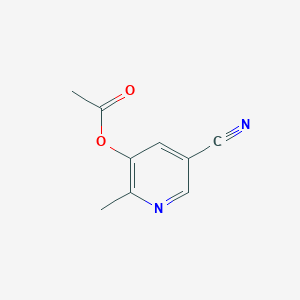
Methyl 4-propylcyclohexane-1-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 4-propylcyclohexane-1-carboxylate: is an organic compound with the molecular formula C11H20O2. It is a derivative of cyclohexane, featuring a methyl ester functional group at the first carbon and a propyl group at the fourth carbon of the cyclohexane ring. This compound is typically a liquid at room temperature and is used in various chemical applications due to its unique structural properties .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Methyl 4-propylcyclohexane-1-carboxylate can be synthesized through the esterification of 4-propylcyclohexane-1-carboxylic acid with methanol in the presence of an acid catalyst such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion of the carboxylic acid to the ester.
Industrial Production Methods: In an industrial setting, the production of this compound involves similar esterification processes but on a larger scale. The reaction is conducted in large reactors with continuous stirring and temperature control to optimize yield and purity. The product is then purified through distillation or other separation techniques .
Analyse Des Réactions Chimiques
Types of Reactions: Methyl 4-propylcyclohexane-1-carboxylate undergoes various chemical reactions, including:
Oxidation: The ester group can be oxidized to form carboxylic acids or other oxidized derivatives.
Reduction: The ester can be reduced to form alcohols using reducing agents such as lithium aluminum hydride.
Substitution: The propyl group can undergo substitution reactions, where hydrogen atoms are replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenation using bromine or chlorine in the presence of light or a catalyst.
Major Products Formed:
Oxidation: 4-propylcyclohexane-1-carboxylic acid.
Reduction: 4-propylcyclohexane-1-methanol.
Substitution: Various halogenated derivatives depending on the substituent introduced.
Applications De Recherche Scientifique
Chemistry: Methyl 4-propylcyclohexane-1-carboxylate is used as an intermediate in organic synthesis, particularly in the preparation of more complex molecules. Its unique structure makes it a valuable building block in the synthesis of pharmaceuticals and agrochemicals.
Biology and Medicine: In biological research, this compound is studied for its potential effects on cellular processes and its interactions with biological molecules. It may serve as a model compound in studies of ester hydrolysis and other biochemical reactions.
Industry: In the industrial sector, this compound is used in the manufacture of fragrances, flavors, and other specialty chemicals. Its stability and reactivity make it suitable for various applications in chemical manufacturing .
Mécanisme D'action
The mechanism of action of methyl 4-propylcyclohexane-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The ester group can undergo hydrolysis to form the corresponding carboxylic acid and alcohol, which may then participate in further biochemical reactions. The propyl group may influence the compound’s hydrophobic interactions and binding affinity to target molecules .
Comparaison Avec Des Composés Similaires
Methyl cyclohexane-1-carboxylate: Lacks the propyl group, resulting in different chemical properties and reactivity.
Ethyl 4-propylcyclohexane-1-carboxylate: Similar structure but with an ethyl ester group instead of a methyl ester, leading to variations in physical and chemical properties.
4-propylcyclohexane-1-carboxylic acid: The carboxylic acid form of the compound, which has different reactivity and applications.
Uniqueness: Methyl 4-propylcyclohexane-1-carboxylate is unique due to the presence of both a propyl group and a methyl ester group on the cyclohexane ring. This combination of functional groups imparts specific chemical properties, such as increased hydrophobicity and reactivity, making it valuable in various chemical and industrial applications .
Propriétés
Numéro CAS |
101691-32-1 |
|---|---|
Formule moléculaire |
C11H20O2 |
Poids moléculaire |
184.27 g/mol |
Nom IUPAC |
methyl 4-propylcyclohexane-1-carboxylate |
InChI |
InChI=1S/C11H20O2/c1-3-4-9-5-7-10(8-6-9)11(12)13-2/h9-10H,3-8H2,1-2H3 |
Clé InChI |
HKSRVMZNIUYTFW-UHFFFAOYSA-N |
SMILES canonique |
CCCC1CCC(CC1)C(=O)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-{5-Bromopyrrolo[2,1-f][1,2,4]triazin-2-yl}ethan-1-amine](/img/structure/B13040575.png)

![6-(Trifluoromethoxy)-1H-pyrazolo[4,3-B]pyridin-3-amine](/img/structure/B13040581.png)




![2-Benzyl-7-methylhexahydro-1H-pyrrolo[3,4-c]pyridin-6(2H)-one](/img/structure/B13040633.png)






